molecular formula C15H13FO3 B11463461 3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid

3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid

Cat. No.: B11463461
M. Wt: 260.26 g/mol
InChI Key: SZLZBFWOOXQHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid is an organic compound that features a fluorine atom, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: 3-(5-Fluoro-2-oxophenyl)-3-phenylpropanoic acid.

    Reduction: 3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid involves its interaction with cellular targets such as tubulin. By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its combination of a fluorine atom, hydroxyl group, and phenyl group provides it with unique chemical and biological properties.

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

3-(5-fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid

InChI

InChI=1S/C15H13FO3/c16-11-6-7-14(17)13(8-11)12(9-15(18)19)10-4-2-1-3-5-10/h1-8,12,17H,9H2,(H,18,19)

InChI Key

SZLZBFWOOXQHHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.